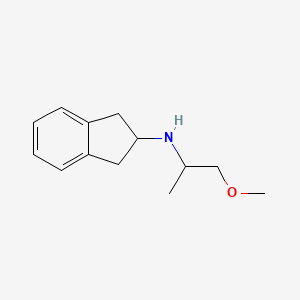

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine

Description

N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine is a secondary amine featuring a 2,3-dihydro-1H-inden-2-amine core substituted with a 1-methoxypropan-2-yl group. This compound is structurally related to bioactive molecules targeting receptors such as the constitutive androstane receptor (CAR) and enzymes like aggrecanase .

Properties

IUPAC Name |

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(9-15-2)14-13-7-11-5-3-4-6-12(11)8-13/h3-6,10,13-14H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLAETVLXIQJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indene with 1-methoxypropan-2-amine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.

Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Bioactivity

a) DL5016 (N-((6-(Naphthalen-2-yl)imidazo[2,1-b]oxazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine)

- Key Feature : Incorporates a bulky imidazo-oxazole-naphthalene substituent.

- Activity : Acts as a potent human CAR agonist with an EC50 of 0.66 μM , demonstrating higher selectivity over pregnane X receptor (PXR) compared to CITCO .

b) 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine

- Key Feature : Diethyl substituents on the indane ring increase lipophilicity.

- Regulatory Status : Classified as a controlled substance in some jurisdictions due to structural similarity to psychoactive amines .

c) 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine

- Key Feature : A propylamine side chain at the 5-position of the indane ring.

- Application : Marketed as a research chemical (e.g., 5F-PCN) with stimulant properties .

b) Solubility and Bioavailability

- The methoxypropan-2-yl group improves aqueous solubility compared to non-polar analogues like 5,6-diethyl-2,3-dihydro-1H-inden-2-amine. This modification aligns with strategies used in S-metolachlor herbicides, where methoxy groups enhance environmental stability and absorption .

Biological Activity

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine (CAS No. 416861-87-5) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

This compound possesses the molecular formula and a molecular weight of approximately 205.296 g/mol. The compound features an indane moiety linked to a methoxypropan-2-yl group, which contributes to its distinct chemical behavior.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 2,3-dihydro-1H-indene with 1-methoxypropan-2-amine under specific catalytic conditions. The process often requires elevated temperatures to ensure complete conversion of reactants into the desired product. Purification techniques such as recrystallization or distillation are employed to enhance yield and purity.

Biological Activity

This compound has been investigated for its potential biological activities, particularly in relation to its pharmacological effects on various biological systems.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes within cellular pathways. Such interactions may modulate enzyme activity or receptor signaling, leading to various physiological effects. However, detailed studies are required to elucidate these mechanisms fully.

Research Findings

Recent studies have highlighted several aspects of the biological effects associated with this compound:

- Antioxidant Activity : Preliminary assays suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress in cellular environments.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, suggesting potential applications in treating infections .

Data Tables

To provide a clearer overview of the biological activity and related research findings, the following table summarizes key studies and their results:

Case Study 1: Neuroprotective Effects

In a study involving animal models subjected to neurotoxic agents, administration of this compound resulted in a significant decrease in neuronal cell death compared to controls. This suggests a protective role against neurotoxicity.

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on various bacterial strains indicated that this compound showed promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth presents potential therapeutic applications in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.